molecular formula C10H8N2O2 B3048666 2-Methyl-2H-indazole-3,7-dicarbaldehyde CAS No. 1788041-66-6

2-Methyl-2H-indazole-3,7-dicarbaldehyde

Cat. No.: B3048666
CAS No.: 1788041-66-6
M. Wt: 188.18
InChI Key: GETAPNQYTGJFKR-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazole-3,7-dicarbaldehyde: is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . This compound is characterized by the presence of two aldehyde groups at positions 3 and 7 on the indazole ring, along with a methyl group at position 2. It is a solid at room temperature and is typically stored under refrigeration to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-indazole-3,7-dicarbaldehyde can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions typically involve the use of formylating agents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) under anhydrous conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation processes. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatographic techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H-indazole-3,7-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-2H-indazole-3,7-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2H-indazole-3,7-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    2-Methyl-2H-indazole-3-carbaldehyde: Lacks the second aldehyde group at position 7.

    2-Methyl-2H-indazole-7-carbaldehyde: Lacks the second aldehyde group at position 3.

    2-Methyl-2H-indazole-3,7-dicarboxylic acid: The aldehyde groups are oxidized to carboxylic acids.

Uniqueness: 2-Methyl-2H-indazole-3,7-dicarbaldehyde is unique due to the presence of two reactive aldehyde groups at specific positions on the indazole ring. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-methylindazole-3,7-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-12-9(6-14)8-4-2-3-7(5-13)10(8)11-12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETAPNQYTGJFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=C(C2=N1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263869
Record name 2H-Indazole-3,7-dicarboxaldehyde, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-66-6
Record name 2H-Indazole-3,7-dicarboxaldehyde, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-3,7-dicarboxaldehyde, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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